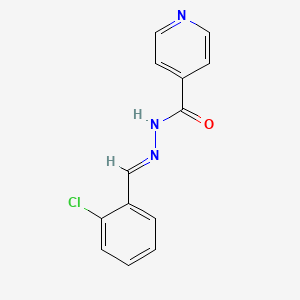

N'-(2-chlorobenzylidene)isonicotinohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNPCKGCEVFCOP-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies and Chemical Derivatization of N 2 Chlorobenzylidene Isonicotinohydrazide

Conventional Condensation Approaches for Isonicotinohydrazone Synthesis

The synthesis of isonicotinohydrazones, including N'-(2-chlorobenzylidene)isonicotinohydrazide, is conventionally achieved through a condensation reaction. This method involves the reaction of isonicotinohydrazide (commonly known as isoniazid) with a suitable aldehyde or ketone.

The fundamental reaction consists of mixing equimolar amounts of isonicotinohydrazide and the corresponding aldehyde, in this case, 2-chlorobenzaldehyde (B119727). The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov Often, a catalytic amount of an acid, like glacial acetic acid, is added to the mixture to facilitate the dehydration process and drive the reaction towards the formation of the hydrazone product. nih.govmdpi.com The mixture is often heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. mdpi.com Upon cooling, the solid product frequently crystallizes out of the solution and can be isolated by simple filtration.

A specific example involves the synthesis of a related compound, N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide, where 2-chloro-5-nitrobenzaldehyde (B167295) and isonicotinohydrazide were dissolved in methanol and stirred at room temperature. Crystals of the product formed through the gradual evaporation of the solvent over a week. nih.gov This highlights that the reaction can sometimes proceed even without heat, depending on the reactivity of the specific aldehyde used. The resulting Schiff base products are often characterized using various spectral techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy to confirm their structure. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Source |

|---|---|---|---|---|---|

| Isoniazid (B1672263) | Substituted Aldehydes/Benzophenones | Absolute Ethanol | Glacial Acetic Acid | Reflux | nih.gov |

| Isoniazid | Alkoxy Benzaldehyde Derivatives | Ethanol | Acetic Acid | Not specified | mdpi.com |

| Nicotinic Acid Hydrazides | Aromatic Aldehydes | Ethanol | Glacial Acetic Acid | Reflux for 4 hours | mdpi.com |

| Isonicotinohydrazide | 2-chloro-5-nitrobenzaldehyde | Methanol | None specified | Stirred at room temperature | nih.gov |

Optimized Synthetic Pathways and Yield Enhancement for this compound

Optimizing the synthesis of this compound focuses on maximizing the product yield and purity while minimizing reaction time and resource consumption. While the conventional condensation reaction is generally straightforward, several parameters can be adjusted for enhancement.

Key factors influencing the yield include the choice of solvent, the nature and concentration of the catalyst, reaction temperature, and purification methods. For instance, using absolute ethanol can improve yields by acting as a dehydrating agent, shifting the equilibrium towards the product side. nih.gov The concentration of the acid catalyst is also critical; a sufficient amount is needed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, but an excess can lead to unwanted side reactions.

Yields for the synthesis of various isonicotinohydrazone derivatives have been reported across a wide range, from 24% to as high as 98%, indicating that the specific reactants and conditions significantly impact the outcome. ect-journal.kzdlsu.edu.ph For example, a series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives were synthesized with yields ranging from 63% to 98%. ect-journal.kz The purification step is also crucial for obtaining a high-purity product, which in turn affects the final calculated yield. Recrystallization from a suitable solvent, such as aqueous alcohol, is a common method used to purify the crude product.

Green Chemistry Principles Applied to Hydrazone Synthesis

The application of green chemistry principles to the synthesis of hydrazones like this compound aims to create more environmentally benign chemical processes. yale.edu The twelve principles of green chemistry provide a framework for achieving this goal. acs.orgmsu.edu

Waste Prevention : The condensation reaction for hydrazone synthesis is inherently efficient, often producing water as the only major byproduct, which aligns with the principle of waste prevention. acs.org

Atom Economy : This reaction generally exhibits high atom economy, as most of the atoms from the reactants (isonicotinohydrazide and 2-chlorobenzaldehyde) are incorporated into the final product. acs.org

Use of Safer Solvents : Utilizing safer solvents like ethanol, which is less toxic and renewable, instead of more hazardous options like methanol or benzene (B151609), is a key green practice. novonesis.com Aqueous reaction conditions are also being explored.

Design for Energy Efficiency : Conducting reactions at ambient temperature, when feasible, minimizes energy consumption. yale.edu While many hydrazone syntheses use reflux, some can proceed at room temperature, offering a greener alternative. nih.gov

Use of Catalysts : Employing catalytic reagents, such as a few drops of acetic acid, is superior to using stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. bdu.ac.in Biocatalysts like enzymes offer an even greener alternative as they are highly specific and operate under mild conditions. acs.orgnovonesis.com

By focusing on these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint.

Design and Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new analogues and derivatives. These modifications are undertaken to systematically alter the molecule's physicochemical properties for specific research objectives.

Structural modifications are a key strategy for exploring structure-activity relationships (SAR). nih.gov For the this compound scaffold, modifications can be made at several positions:

Substitution on the Benzylidene Ring : The chloro-substituted benzene ring can be further functionalized with various electron-donating or electron-withdrawing groups. For example, derivatives have been synthesized with dimethoxy, trimethoxy, and hydroxy-methoxy groups on the benzylidene ring to investigate their effects on the compound's properties. nih.gov

Modification of the Isonicotinoyl Moiety : Changes can also be made to the pyridine (B92270) ring of the isonicotinohydrazide part. For instance, introducing a methyl group onto the pyridine ring can alter the molecule's activity. nih.gov

Linkage to Other Scaffolds : The entire hydrazone molecule can be linked to other chemical entities to create hybrid molecules. This approach has been used to connect hydrazones to scaffolds like 1,2,3-triazoles or pyrazolo[3,4-b]quinoline, aiming to combine the properties of both moieties into a single compound. nih.govnih.gov

These targeted modifications allow researchers to fine-tune the electronic, steric, and lipophilic properties of the molecule.

| Base Scaffold | Modification Site | Introduced Group/Moiety | Objective/Rationale | Source |

|---|---|---|---|---|

| (E)-N'-(benzylidene)isonicotinohydrazide | Benzylidene Ring | -OCH3, -OH | Enhance antimicrobial and antioxidant activity | nih.gov |

| Isoniazid | Hydrazide Moiety | Linked to 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)aceto- | Create novel N-acylhydrazones for structural analysis | nih.gov |

| 4-(prop-2-yn-1-yloxy)benzohydrazide | Hydrazide Moiety | Linked to 1,2,3-triazoles | Develop potent α-glucosidase inhibitors | nih.gov |

| Isoniazid | Pyridine Ring | 2-methyl group | Evaluate impact on antitubercular activity | nih.gov |

The isonicotinohydrazone structure contains multiple donor atoms (the pyridine nitrogen, the two hydrazone nitrogens, and the carbonyl oxygen), making it an effective ligand for coordinating with metal ions. Functionalization strategies aim to enhance these ligand properties by introducing additional coordination sites or by modifying the electronic properties of the existing ones.

Enhanced ligand properties can lead to the formation of more stable and structurally diverse metal complexes. For instance, a Schiff base hydrazide ligand derived from 2-chlorobenzaldehyde was used to synthesize Co(II), Ni(II), and Cu(II) complexes. redalyc.org Studies showed that coordination can occur through the azomethine nitrogen (-C=N-) and the carbonyl oxygen, and in some cases, other parts of the ligand. redalyc.org

The introduction of functional groups with hard or soft donor atoms (e.g., -OH, -SH, -OCH3) onto the benzylidene ring can influence the ligand's affinity and selectivity for different metal ions. This strategic functionalization allows for the rational design of ligands for specific applications in areas such as catalysis or materials science. Understanding how ligand substitution influences properties is crucial for optimizing materials for specific functions, such as gas adsorption in metal-organic frameworks. nist.gov Enhanced lipophilicity of the resulting metal complexes can also facilitate their transport across biological membranes. redalyc.org

Advanced Structural Elucidation and Conformational Analysis of N 2 Chlorobenzylidene Isonicotinohydrazide

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Table 1: Dihedral Angles in Related Isonicotinohydrazide Derivatives

| Compound Name | Aromatic Rings | Dihedral Angle (°) |

| N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide | Benzene (B151609) and Pyridine (B92270) | 12.1 (2) nih.gov |

| N′-(2-Chlorobenzylidene)-4-nitrobenzohydrazide | Benzene and Benzene | 6.64 (13) nih.gov |

| (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide | Isonicotinoyl and Fluorophenol | 4.03 (4) nih.gov |

| (E)-N-(2-Hydroxybenzylidene)isonicotinohydrazide | Pyridine and Benzene | 21.37 (1) researchgate.net |

In the solid state, molecules of N'-(2-chlorobenzylidene)isonicotinohydrazide are expected to be organized into a specific three-dimensional architecture through a network of intermolecular hydrogen bonds. The hydrazide moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O) sites. The nitrogen atom of the pyridine ring also serves as a hydrogen bond acceptor. In the crystal structure of N′-(2-chloro-5-nitrobenzylidene)isonicotinohydrazide, adjacent molecules are linked through intermolecular N—H⋯O hydrogen bonds, forming dimers. nih.gov Similarly, in N′-(2-chlorobenzylidene)-4-nitrobenzohydrazide, molecules are linked by N—H⋯O hydrogen bonds, creating chains that run along the c-axis direction. nih.gov The crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide features molecules linked by N—H⋯N and C—H⋯N hydrogen bonds, which form chains. nih.gov These chains are further connected by C—H⋯O hydrogen bonds, resulting in the formation of layers. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties. The existence of polymorphism in isonicotinohydrazide derivatives is documented. For instance, (E)-N′-(4-chlorobenzylidene)isonicotinohydrazide monohydrate has been reported to exist in both monoclinic and orthorhombic polymorphs. researchgate.net The orthorhombic polymorph of this compound displays a dihedral angle of 18.0 (2)° between the pyridine and benzene rings. researchgate.net In this structure, the Schiff base molecules and water molecules are linked via O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds, creating a two-dimensional network. researchgate.net

Comprehensive Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for providing further insights into their electronic and vibrational properties.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the 2-chlorophenyl and isonicotinyl rings, as well as a characteristic signal for the azomethine proton (-N=CH-). The protons of the pyridine ring typically appear in the downfield region. The amide proton (NH) would likely appear as a broad singlet. In a related series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, the amide proton (-NH-N=) was observed at approximately 12.25 ppm, the azomethine proton (N=C-H) at around 8.72 ppm, and the pyridine protons between 8.92 and 8.69 ppm in DMSO-d6. researchgate.net For the related 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate (B1144303), the azomethine proton signal appears at 8.55 ppm in DMSO. redalyc.org

¹³C NMR: The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the aromatic rings would appear in the aromatic region of the spectrum. For 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate, the azomethine carbon (CH=N-) gives a signal at 160.35 ppm, while the aromatic carbons resonate in the range of 115.82–130.08 ppm. redalyc.org

2D NMR (COSY, HSQC): Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to make unambiguous assignments of the proton and carbon signals. COSY would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic rings. HSQC would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (NH) | 11.0 - 12.5 | - |

| Azomethine (CH=N) | 8.5 - 8.8 | 160 - 165 |

| Pyridine CH | 7.5 - 9.0 | 120 - 155 |

| Benzene CH | 7.0 - 8.0 | 115 - 140 |

| Carbonyl (C=O) | - | 160 - 170 |

Note: These are estimated ranges based on general principles and data from related compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions include the N-H stretching vibration of the amide group, the C=O stretching of the amide, the C=N stretching of the imine, and the C=C and C-H vibrations of the aromatic rings. In a series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, the IR spectrum showed characteristic bands for N-H, C=O, and C=N groups. researchgate.net For a similar nicotinic acid hydrazide, the IR spectrum showed an absorption band for the C=O group at 1654 cm⁻¹ and for the N-H group at 3413 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3100 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Imine (C=N) | Stretching | 1620 - 1650 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the hydrazone chromophore. For a related compound, (E)-N′-(3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzylidene)isonicotinohydrazide, a maximum absorption (λmax) was observed at 330 nm in DMSO. mdpi.com The absorption spectrum of 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate shows two absorption bands at 45,454 and 33,333 cm⁻¹, with the lower energy band attributed to n-π* transitions. redalyc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides insights into its structural integrity through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₀ClN₃O. This corresponds to a monoisotopic mass of approximately 259.0512 Da. nih.gov Electron ionization mass spectrometry (EI-MS) is a common method for analyzing such compounds. In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. For this compound, the presence of chlorine would also lead to a characteristic isotopic pattern, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

A proposed fragmentation pathway for this compound is detailed below:

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 259/261 | [C₁₃H₁₀ClN₃O]⁺ | Molecular ion (M⁺) |

| 136 | [C₇H₅N₂O]⁺ | C₆H₅Cl |

| 123/125 | [C₇H₆ClN]⁺ | C₆H₄N₂O |

| 106 | [C₆H₄N₂O]⁺ | C₇H₆Cl |

| 78 | [C₅H₄N]⁺ | C₈H₆ClN₂O |

This table is a representation of a plausible fragmentation pattern and is not based on experimentally recorded data for this specific compound.

Tautomeric Equilibria and Isomerism Studies (e.g., E/Z Isomerism)

The structural complexity of this compound also includes the potential for different isomeric forms, specifically E/Z isomerism and tautomerism.

E/Z Isomerism:

The presence of a carbon-nitrogen double bond (C=N) in the hydrazone linkage of this compound leads to the possibility of geometric isomerism. The two geometric isomers are designated as E (entgegen, German for "opposite") and Z (zusammen, German for "together"). The assignment of E or Z is based on the Cahn-Ingold-Prelog priority rules for the substituents on the double-bonded atoms.

For this compound, the substituents on the carbon atom of the C=N bond are the 2-chlorophenyl group and a hydrogen atom. The substituents on the nitrogen atom are the isonicotinoyl group and a lone pair of electrons. Based on atomic number, the 2-chlorophenyl group has a higher priority than the hydrogen atom, and the isonicotinoyl group has a higher priority than the lone pair.

In the E-isomer, the high-priority groups (the 2-chlorophenyl and isonicotinoyl groups) are on opposite sides of the C=N double bond. In the Z-isomer, they are on the same side. Studies on a wide range of N'-(substituted benzylidene)isonicotinohydrazide derivatives have consistently shown that they are synthesized and isolated predominantly as the E-isomer. ptfarm.plbenthamscience.comnih.gov The IUPAC name for the related 4-chloro isomer is explicitly given as N'-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide, further supporting the prevalence of the E configuration. nih.gov While the potential for the existence of the Z-isomer and an equilibrium between the two forms exists, the E-isomer is generally considered to be the more thermodynamically stable form for this class of compounds.

Tautomerism:

This compound can also theoretically exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The most relevant tautomeric equilibrium for this molecule is the amide-iminol tautomerism.

Coordination Chemistry and Metal Complexation Studies of N 2 Chlorobenzylidene Isonicotinohydrazide

Synthesis and Characterization of Transition and Main Group Metal Complexes

The synthesis of metal complexes with N'-(2-chlorobenzylidene)isonicotinohydrazide typically involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, sulfates, or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting solid complexes are then isolated and characterized using various physicochemical techniques to determine their structure and properties.

This compound (2-CBIH) primarily functions as a chelating ligand, exhibiting different coordination behaviors depending on the reaction conditions and the nature of the metal ion. Studies on analogous isonicotinoylhydrazone ligands reveal that they can exist in keto-enol tautomeric forms. nih.govresearchgate.netsci-hub.ru In the solid state and in neutral solutions, the keto form predominates. However, upon complexation, the ligand often coordinates in its enolic form after deprotonation.

The most common coordination mode involves the ligand acting as a bidentate agent, binding to the metal center through the azomethine nitrogen and the enolic oxygen atom. researchgate.netresearchgate.netscispace.com This forms a stable five-membered chelate ring. In some instances, the ligand may coordinate in its keto form through the carbonyl oxygen and the azomethine nitrogen. scispace.com The pyridine (B92270) nitrogen typically does not participate in coordination. scispace.com The stoichiometry of the resulting complexes is commonly found to be 1:1 or 1:2 (Metal:Ligand). nih.govresearchgate.net

Table 1: Common Coordination Modes of Isonicotinoylhydrazone-based Ligands

| Coordination Mode | Donor Atoms Involved | Tautomeric Form of Ligand | Resulting Chelate Ring Size |

|---|---|---|---|

| Bidentate | Azomethine Nitrogen, Enolic Oxygen | Enol | 5-membered |

| Bidentate | Azomethine Nitrogen, Carbonyl Oxygen | Keto | 5-membered |

This table is generated based on findings from analogous compounds.

Spectroscopic methods are essential for elucidating the structure of the metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free this compound ligand with its metal complexes provides direct evidence of coordination.

ν(C=O) band: The strong band corresponding to the carbonyl stretch, typically observed around 1650-1680 cm⁻¹ in the free ligand, often shifts to a lower frequency in the complexes, indicating coordination through the carbonyl oxygen. redalyc.org Alternatively, the disappearance of this band and the appearance of a new band for ν(C-O) suggests coordination via the deprotonated enolic form. nih.gov

ν(C=N) band: The band for the azomethine group (C=N), usually found around 1590-1620 cm⁻¹, shifts to a lower wavenumber (e.g., 1552-1558 cm⁻¹) upon complexation. researchgate.net This shift confirms the involvement of the azomethine nitrogen in binding to the metal ion. redalyc.orgresearchgate.net

ν(N-H) band: The disappearance of the N-H stretching vibration upon complexation is another strong indicator of deprotonation and coordination in the enol form.

New bands: The appearance of new, non-ligand bands in the far-IR region at lower frequencies (e.g., 452-461 cm⁻¹ and 500-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) vibrations, respectively, providing direct evidence of the formation of metal-ligand bonds. nih.govresearchgate.net

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes, typically recorded in solvents like DMSO or DMF, provide insights into the electronic transitions and the geometry of the coordination sphere.

Intra-ligand Transitions: The spectrum of the free ligand shows absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. scispace.comresearchgate.net These bands are also present in the spectra of the complexes but are often shifted, confirming ligand coordination. scispace.com

Ligand-to-Metal Charge Transfer (LMCT): New bands that are not present in the free ligand can appear in the spectra of the complexes, which are attributed to LMCT transitions. mdpi.com

d-d Transitions: For transition metal complexes, weak absorption bands may appear in the visible region. These bands are due to d-d electronic transitions within the metal d-orbitals. researchgate.net The position and number of these bands are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). scispace.comresearchgate.netmdpi.com For instance, Mn(II) complexes may show weak, forbidden d-d transitions, while square planar Ni(II) complexes can exhibit characteristic bands assigned to ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g transitions. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable tool for studying complexes containing paramagnetic metal ions, such as Cu(II) and Mn(II). The EPR spectrum provides information about the oxidation state of the metal, the nature of the metal-ligand bonding, and the geometry of the metal center. For instance, the g-values (g|| and g⊥) and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II) complex can help distinguish between different geometries and assess the covalent character of the metal-ligand bonds.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. While specific crystallographic data for this compound complexes are not detailed in the provided search results, studies on closely related aroylhydrazone complexes provide valuable models for their likely structures.

For example, a nickel(II) complex with a similar hydrazone ligand, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was found to have a distorted square planar geometry. mdpi.com In this complex, the Ni(II) ion is coordinated to two deprotonated ligand molecules, each acting as a bidentate chelate through the enolic oxygen and azomethine nitrogen atoms. mdpi.com The resulting complex is neutral with a 1:2 metal-to-ligand ratio. mdpi.com Powder X-ray diffraction studies on other related hydrazone complexes have suggested monoclinic or triclinic crystal systems. researchgate.net Based on these analogues, complexes of this compound are expected to adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the presence of other coordinating species like water or anions. scispace.comresearchgate.net

Table 2: Expected Geometries of Metal Complexes Based on Analogous Hydrazones

| Metal Ion | Likely Coordination Number | Common Geometry |

|---|---|---|

| Cu(II) | 4 | Square Planar or Tetrahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Mn(II) | 4 or 6 | Tetrahedral or Octahedral |

This table summarizes common geometries observed for transition metal complexes with similar Schiff base ligands. scispace.comresearchgate.net

Influence of Metal Center on Electronic Structure and Reactivity of Complexes

The identity of the central metal ion significantly influences the structural and electronic properties of the resulting complexes. Different metal ions, with their characteristic coordination number preferences, ionic radii, and d-electron configurations, dictate the final geometry of the complex. mdpi.com For example, Ni(II) can form both square planar (diamagnetic) and octahedral (paramagnetic) complexes, while Zn(II), having a d¹⁰ configuration, typically forms tetrahedral complexes. researchgate.netmdpi.com

This structural variation, in turn, affects the electronic properties. The d-d transition energies observed in UV-Vis spectra are directly dependent on the metal ion and the ligand field it experiences, which is a function of the geometry. The stability of the complexes also follows trends like the Irving-Williams series for divalent first-row transition metals (Mn < Fe < Co < Ni < Cu > Zn). nih.gov The nature of the metal ion can also impact the redox potential of the complex and its potential reactivity in catalytic or biological systems.

Catalytic Applications of Metal Complexes (e.g., C-N coupling reactions)

Metal complexes derived from Schiff base ligands are widely explored as catalysts in various organic transformations. sciensage.info Specifically, complexes of substituted isonicotinohydrazides have shown promise in catalysis. Copper complexes, in particular, have been identified as excellent catalysts for C-N coupling reactions, such as the amination of aryl halides. sciensage.info These reactions are fundamental in organic synthesis for creating anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials. nih.govnih.govrsc.org

The use of copper complexes is advantageous as they provide a more economical and sustainable alternative to expensive palladium-based catalysts often used for these transformations. sciensage.info The catalytic activity is dependent on the ligand framework and the metal center, which work in concert to facilitate the steps of the catalytic cycle, such as oxidative addition and reductive elimination.

In Vitro Biological Activity Profiling and Mechanistic Investigations of N 2 Chlorobenzylidene Isonicotinohydrazide

Antimicrobial Activity Studies Against Microbial Strains

The antimicrobial profile of N'-(2-chlorobenzylidene)isonicotinohydrazide and related derivatives has been evaluated to determine their spectrum of activity. These studies are crucial in identifying novel agents to combat infectious diseases, including those caused by drug-resistant pathogens.

This compound has been identified as a compound of interest in the search for new antitubercular agents. As a derivative of isoniazid (B1672263), its activity is often assessed against the virulent reference strain of Mycobacterium tuberculosis, H37Rv. In a study evaluating a series of 23 N-acylhydrazones derived from isoniazid, the antitubercular activity was assessed against both isoniazid-susceptible and resistant strains of M. tuberculosis nih.gov. The core concept behind synthesizing these derivatives is that the N-acylhydrazone scaffold can lead to compounds with improved pharmacokinetic properties, such as increased lipophilicity, which is vital for penetrating the thick, hydrophobic cell wall of mycobacteria nih.gov. While specific data for the 2-chloro derivative was part of a broader series, the study confirmed the antimycobacterial potential of monosubstituted benzylidene isonicotinohydrazides nih.gov.

The antibacterial activity of a series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives was also investigated against a panel of Gram-positive and Gram-negative bacteria. The presence and position of substituents on the benzylidene ring were found to significantly influence the antibacterial efficacy nih.govresearchgate.net. Generally, compounds featuring chloro and nitro substituents have been noted for their potent antimicrobial effects nih.gov.

Gram-positive bacteria: Studies on various isoniazid derivatives have shown activity against strains like Staphylococcus aureus brieflands.com.

Gram-negative bacteria: Efficacy has also been demonstrated against strains such as Escherichia coli brieflands.com.

The evaluation of these compounds helps to establish a structure-activity relationship, guiding the design of more potent antibacterial agents.

The investigation into the biological activity of this compound extends to its potential as an antifungal agent. Hydrazone derivatives are recognized for their broad spectrum of biological activities, which includes activity against pathogenic fungi mdpi.comnih.gov.

In studies screening (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, compounds were tested against various fungal strains nih.govresearchgate.net. The results indicated that these derivatives possess a range of antifungal activities, from mild to potent, depending on the specific substitution on the benzylidene ring nih.govresearchgate.net. For instance, isoniazid-derived hydrazones have demonstrated inhibitory activity against Coccidioides posadasii, with some compounds also affecting cellular ergosterol levels nih.gov. Other studies have shown that related hydrazone compounds are active against Candida albicans nih.govmdpi.com. The findings suggest that the isonicotinohydrazide scaffold is a promising template for the development of new antifungal drugs.

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism nih.gov. For the this compound series of compounds, MIC values are determined through standardized broth microdilution or agar dilution methods nih.govbrieflands.com.

In a comprehensive study of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, the MICs were determined against a variety of bacterial and fungal species. The results from such studies allow for a direct comparison of the potency of different derivatives. For example, specific substitutions on the aromatic ring, such as methoxy groups, have been shown to yield highly effective antimicrobial compounds within this class nih.govresearchgate.net. The MIC for an isoniazid derivative against M. tuberculosis H37Rv was found to be 4 µg/mL in one study brieflands.com. Another extensive study on 23 different derivatives reported MIC values against an INH-susceptible strain of M. tuberculosis, with the most active compound showing an MIC of 0.98 µM, which was more potent than isoniazid itself (MIC=1.14 µM) nih.gov. The specific MIC values for this compound against various strains are typically presented in detailed tables within these comparative studies.

Table 1: Representative In Vitro Antimicrobial Activity of Isoniazid Derivatives This table compiles representative data for isoniazid derivatives to illustrate the range of activity. Specific values for this compound may vary based on experimental conditions.

| Microbial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | Bacterium (Acid-fast) | 4 | brieflands.com |

| Staphylococcus aureus | Bacterium (Gram-positive) | 8 | brieflands.com |

| Escherichia coli | Bacterium (Gram-negative) | 4 | brieflands.com |

| Coccidioides posadasii | Fungus | 25 - 400 | nih.gov |

Anticancer Activity Studies Using In Vitro Cell Line Models

Beyond antimicrobial applications, there is significant interest in the anticancer potential of hydrazone derivatives. In vitro studies using human cancer cell lines are the primary method for initial screening and mechanistic investigation of compounds like this compound.

The cytotoxic effects of this compound and its analogues have been assessed against a panel of human cancer cell lines to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is the standard metric for this assessment.

One study synthesized a series of novel benzohydrazides, including a 2-chloro substituted derivative, and screened them for cytotoxicity against the A549 human lung cancer cell line using the MTT assay pharmainfo.in. The results showed that these compounds were able to inhibit the growth of the cancer cells in a dose-dependent manner, with some derivatives showing significant inhibitory effects pharmainfo.in. Related hydrazone compounds have also demonstrated cytotoxicity against various other cancer cell lines ijsra.netinnovareacademics.in. While comprehensive data across all cell lines for the specific 2-chloro derivative is not always available in a single report, the collective research on this class of compounds indicates a broad potential for anticancer activity. For instance, various hydrazone derivatives have been tested against breast cancer (MCF-7), prostate cancer (PC-3), and other tumor cell lines, with some exhibiting promising IC50 values ekb.egmdpi.com.

Table 2: Representative In Vitro Cytotoxicity (IC50) of Hydrazide/Hydrazone Derivatives Against Human Cancer Cell Lines This table presents a compilation of representative IC50 values for related hydrazide/hydrazone compounds to illustrate their cytotoxic potential. Data for the specific title compound may vary.

| Cancer Cell Line | Cancer Type | Representative IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Moderate to Significant Activity | pharmainfo.in |

| MCF-7 | Breast Adenocarcinoma | 1.24 - 10.95 | mdpi.com |

| PC-3 | Prostate Cancer | 2.64 - 6.29 | ekb.eg |

| HeLa | Cervical Carcinoma | 2 - 10 | researchgate.net |

Understanding the mechanism by which a compound induces cancer cell death is critical for its development as a therapeutic agent. For hydrazone derivatives, a common pathway of cell death is apoptosis, or programmed cell death. Apoptosis is a controlled process that involves a series of characteristic morphological and biochemical changes in the cell, mediated by enzymes known as caspases nih.gov.

Studies on compounds structurally related to this compound have provided insights into its likely mechanism of action. For example, a series of bis-(2-bromobenzylidene) cyclic compounds were shown to be potent inducers of apoptosis in leukemia and MCF-7 breast cancer cells mdpi.com. The process of apoptosis is often initiated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of caspases. The activation of these proteases is a hallmark of apoptosis. Research on other novel acetohydrazide derivatives has demonstrated their ability to activate caspases, leading to cytotoxicity in human cancer cell lines nih.gov. While direct mechanistic studies specifically on this compound are limited in publicly available literature, the evidence from closely related halogenated benzylidene analogues strongly suggests that its anticancer activity is likely mediated through the induction of apoptosis and the subsequent activation of the caspase cascade nih.govmdpi.com.

Cell Cycle Modulation and Arrest Mechanisms in In Vitro Models

Currently, there is a lack of specific published research investigating the direct effects of this compound on cell cycle modulation and arrest mechanisms in in vitro models.

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase, Ecto-5'-nucleotidase, Hsp90, Cytochrome P450, M. tuberculosis enzymes)

The enzymatic inhibition profile of this compound has been primarily investigated in the context of its antimycobacterial activity. As a derivative of isoniazid, its mechanism is closely linked to the inhibition of essential enzymes within Mycobacterium tuberculosis.

Inhibition of Mycobacterium tuberculosis Enzymes

This compound is understood to function as a prodrug, similar to its parent compound, isoniazid. nih.gov The primary mechanism of action involves the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

This inhibitory action is not direct. The compound first requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.gov This activation process is believed to form a reactive species that subsequently targets and inhibits InhA. nih.gov

Studies on a series of isoniazid derivatives, including the 2-chloro substituted compound, have shown activity against isoniazid-susceptible M. tuberculosis strains. Notably, this compound demonstrated good activity against a KatG-resistant strain (RGH103), suggesting it may be activated or possess a mechanism that can partially overcome this common resistance pathway. nih.gov Against this specific KatG-resistant strain, the compound was found to be more than 10-fold more active than isoniazid itself. nih.gov However, its inactivity against strains with mutations in the inhA gene reinforces that InhA is the ultimate target. nih.gov

Table 1: In Vitro Activity Against M. tuberculosis Strains

| Compound | Target Strain | Resistance Mechanism | Activity |

|---|---|---|---|

| This compound | RGH103 | katG mutation | >10-fold more active than Isoniazid |

Alkaline Phosphatase and Ecto-5'-nucleotidase Inhibition

While various isonicotinohydrazone derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatase (AP) and ecto-5'-nucleotidase (e5'NT), specific inhibitory data (such as IC50 values) for the this compound isomer is not prominently available in the reviewed literature. Studies have reported potent inhibition of calf intestinal alkaline phosphatase by the related isomer, (E)-N'-(4'-chlorobenzylidene)isonicotinohydrazide, but this cannot be directly extrapolated to the 2-chloro isomer. nih.govbohrium.com

There is no available research data regarding the inhibitory activity of this compound against Hsp90 or Cytochrome P450 enzymes.

DNA/Protein Binding Interactions and Molecular Mechanisms of Action

Detailed spectroscopic and viscometric studies to characterize the binding interaction between this compound and DNA are not extensively reported in the scientific literature. While related isonicotinohydrazide derivatives have been studied for their DNA binding properties, revealing interactions through intercalation or groove binding, specific binding constants (Kb) and modes of interaction for the 2-chloro derivative have not been published. researchgate.net

There is no available scientific evidence from in vitro assays to suggest that this compound possesses DNA cleavage activity.

The primary protein target interaction identified for this compound is with the M. tuberculosis enzyme InhA. The mechanism is indirect and relies on the compound's nature as a prodrug.

Activation by KatG: The compound is activated by the catalase-peroxidase enzyme KatG within the mycobacterium. nih.gov

Formation of an Adduct: This activation leads to the formation of a reactive isonicotinoyl species which subsequently reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form an INH-NAD adduct. nih.gov

Inhibition of InhA: This INH-NAD adduct is the active inhibitor that binds to the InhA enzyme. This binding blocks the active site of InhA, preventing it from binding its natural substrates and thereby inhibiting the mycolic acid biosynthesis pathway. nih.gov

This mechanism highlights a specific and targeted protein interaction that is fundamental to the compound's antimycobacterial effect.

Computational and Theoretical Chemistry Applications to N 2 Chlorobenzylidene Isonicotinohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N'-(2-chlorobenzylidene)isonicotinohydrazide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and various electronic properties. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics researchgate.netepstem.net.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity epstem.netirjweb.com.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable irjweb.com. For isonicotinohydrazide derivatives, the HOMO-LUMO energy gap is typically in the range that reflects significant chemical reactivity, which is often associated with their biological activity irjweb.com. In a study of a related triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high degree of chemical reactivity irjweb.com. The analysis of this compound would involve calculating the energies of its HOMO and LUMO to determine its specific energy gap and thereby predict its reactivity profile.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters

| Parameter | Symbol | Formula | Value (Illustrative) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.2967 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.8096 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4871 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2435 eV |

Note: The values presented are illustrative and based on a structurally related triazine derivative irjweb.com. Specific calculations for this compound are required for precise data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values ias.ac.innih.gov.

For this compound, the MEP map would likely show negative potential regions around the oxygen and nitrogen atoms of the hydrazide and pyridine (B92270) moieties, indicating these as sites for electrophilic interaction. The hydrogen atoms, particularly the N-H proton, would exhibit positive potential, making them susceptible to nucleophilic attack epstem.net. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the binding of the molecule to biological targets rsc.org.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial atomic charges within a molecule. While Mulliken analysis is one of the oldest and simplest methods, it is known to be highly dependent on the basis set used in the calculation uni-muenchen.dewikipedia.orgresearchgate.net. NBO analysis is generally considered more reliable as it is based on the electron density and provides a more robust description of the charge distribution, especially in systems that can be well-described by a Lewis structure uni-muenchen.de.

These analyses provide a quantitative measure of the electron distribution and can identify which atoms are electron-rich or electron-deficient. For this compound, these calculations would reveal the charge distribution across the entire molecule, highlighting the polarity of different bonds and the reactivity of various atomic sites niscpr.res.inijnc.ir. The NBO analysis can also provide information about charge transfer interactions within the molecule, such as delocalization of electron density from lone pairs into antibonding orbitals, which contribute to the molecule's stability mdpi.com.

Table 2: Comparison of Mulliken and NBO Charge Analysis (Illustrative)

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.6 | -0.6 to -0.7 |

| N (amide) | -0.2 to -0.3 | -0.4 to -0.5 |

| N (imine) | -0.1 to -0.2 | -0.3 to -0.4 |

| Cl | -0.1 to -0.2 | -0.2 to -0.3 |

Note: These are generalized, illustrative values for similar structures. Precise values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme researchgate.netscispace.com.

For this compound, molecular docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. A key target for isonicotinohydrazide derivatives, particularly in the context of tuberculosis, is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis researchgate.netscispace.comnih.gov.

In a molecular docking study of a series of N'-benzoylisonicotinohydrazide derivatives, the closely related compound N'-(2-chlorobenzoyl)isonicotinohydrazide was found to have a strong interaction with InhA scispace.com. The study predicted a favorable binding affinity, suggesting that this class of compounds could be effective inhibitors of this essential mycobacterial enzyme. The binding mode analysis from such studies reveals the specific amino acid residues in the active site of the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. These interactions are critical for the stability of the ligand-protein complex and the inhibitory activity of the compound.

Table 3: Predicted Binding Affinities of Isonicotinohydrazide Derivatives with Target Enzymes

| Compound | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) |

| N'-(2-chlorobenzoyl)isonicotinohydrazide | Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) | 2X23 | -8.17 scispace.com |

| Isonicotinohydrazide Derivatives | COVID-19 Main Protease | 6LU7 | up to -123.23 researchgate.net |

| Indolizine Derivatives | Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) | - | - |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target niscpr.res.innih.govresearchgate.netresearchgate.net. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds mdpi.com.

For this compound, virtual screening can be employed in several ways. A library of similar isonicotinohydrazide derivatives can be screened against the known target, InhA, to identify compounds with potentially improved binding affinities or better pharmacokinetic properties niscpr.res.in. The insights gained from the docking studies of this compound, such as the key interactions with the active site, can be used to design focused libraries for screening.

Lead optimization is the process of taking a promising lead compound and modifying its chemical structure to improve its properties, such as efficacy, selectivity, and metabolic stability researchgate.net. The computational data from DFT and molecular docking studies of this compound can guide this process. For instance, the MEP map can suggest sites for chemical modification to enhance electrostatic interactions with the target. The NBO analysis can help in understanding how modifications will affect the electronic properties and stability of the molecule. By iteratively performing these computational analyses on newly designed analogs, the lead optimization process can be made more efficient and targeted nih.gov.

Future Research Directions and Emerging Paradigms for N 2 Chlorobenzylidene Isonicotinohydrazide

Development of Novel Analogue Libraries with Enhanced Biological Activities

The synthesis and evaluation of novel analogue libraries of N'-(2-chlorobenzylidene)isonicotinohydrazide are a cornerstone of future research. By systematically modifying the chemical structure, researchers aim to enhance its biological activities, including its potency and spectrum of action. The design of these libraries often involves structure-based approaches, leveraging knowledge of the target's binding site to create compounds with improved affinity and efficacy. nih.gov

One strategy involves the introduction of various substituents on the phenyl ring of the benzylidene moiety. The nature and position of these substituents can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's pharmacokinetic and pharmacodynamic profiles. mdpi.com

Another approach focuses on modifying the isonicotinoyl hydrazide core. The synthesis of derivatives with different heterocyclic rings or alterations to the hydrazone linker can lead to the discovery of compounds with novel mechanisms of action or improved selectivity. nih.gov The goal is to generate a diverse collection of analogues that can be screened against a wide range of biological targets to identify lead compounds for further development.

Table 1: Examples of Structural Modifications in Isonicotinohydrazide Analogues and their Potential Impact

| Structural Modification | Rationale | Potential Outcome |

| Substitution on the phenyl ring | To alter electronic and steric properties | Enhanced binding affinity and selectivity |

| Replacement of the pyridine (B92270) ring | To explore different heterocyclic scaffolds | Novel mechanisms of action |

| Modification of the hydrazone linker | To improve metabolic stability | Increased in vivo efficacy |

| Introduction of bulky groups | To probe the steric tolerance of the binding site | Improved potency |

Exploration of Synergistic Effects with Existing Therapeutic Agents in vitro

Investigating the synergistic effects of this compound with existing therapeutic agents is a critical area of research that could lead to more effective combination therapies. researchgate.net Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, can help to reduce the required doses of each drug, thereby minimizing toxicity and the development of drug resistance. nih.gov

In the context of infectious diseases, particularly tuberculosis, combination therapy is the standard of care. mdpi.com Exploring the synergistic potential of this compound with first-line anti-tubercular drugs such as isoniazid (B1672263) and rifampicin (B610482) could lead to improved treatment regimens. nih.gov In vitro studies, such as the checkerboard assay, are commonly used to assess the synergistic, additive, or antagonistic interactions between compounds. mdpi.com

The potential for synergistic interactions is not limited to anti-infective agents. In cancer therapy, combining this compound with cytotoxic drugs or targeted therapies could enhance their anti-proliferative effects. The mechanism of synergy could involve the inhibition of different cellular pathways that are critical for cancer cell survival and proliferation.

Integration into Advanced Drug Delivery Systems (e.g., Nanocarriers for in vitro studies)

The integration of this compound into advanced drug delivery systems, such as nanocarriers, offers a promising strategy to improve its therapeutic efficacy. mdpi-res.com Nanocarriers can enhance the solubility, stability, and bioavailability of the compound, as well as enable targeted delivery to specific cells or tissues. In vitro studies are essential to evaluate the feasibility and effectiveness of these delivery systems. nih.gov

Various types of nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be explored for the encapsulation of this compound. The choice of nanocarrier will depend on the specific application and the physicochemical properties of the compound. In vitro release studies are crucial to characterize the release kinetics of the compound from the nanocarrier under physiological conditions.

Furthermore, cell-based in vitro assays can be used to assess the cellular uptake and cytotoxicity of the nanoformulations. For example, in the context of cancer therapy, the ability of the nanocarriers to deliver the compound to cancer cells and induce apoptosis or cell cycle arrest can be evaluated. These in vitro studies provide valuable insights into the potential of advanced drug delivery systems to enhance the therapeutic potential of this compound.

Elucidation of Broader Biological Targets and Mechanisms of Action

While the anti-tubercular activity of isoniazid, a related compound, is known to involve the inhibition of mycolic acid biosynthesis, the broader biological targets and mechanisms of action of this compound remain an active area of investigation. nih.gov Elucidating these targets is crucial for understanding its full therapeutic potential and for identifying new indications.

Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential biological targets. nih.gov These in silico methods can help to identify proteins with binding sites that are complementary to the structure of this compound. Subsequent in vitro assays are then required to validate these predictions and to determine the functional consequences of the compound binding to these targets.

A range of biochemical and cell-based assays can be used to unravel the compound's mechanism of action. For example, enzyme inhibition assays can be used to determine if the compound directly inhibits the activity of a specific enzyme. Cell-based assays can be used to investigate the effects of the compound on various cellular processes, such as signal transduction, gene expression, and cell proliferation.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and have significant potential to accelerate the design and development of novel analogues of this compound. mdpi.com These computational tools can be used to build predictive models that can accurately forecast the biological activity of new compounds based on their chemical structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, which are a type of ML model, can be developed using a dataset of compounds with known biological activities. researchgate.net These models can identify the key structural features that are important for activity and can be used to predict the activity of new, untested compounds. nih.gov This can help to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.gov

Generative AI models can also be used to design novel compounds with desired properties. These models can learn the underlying patterns in a dataset of known active compounds and can then generate new chemical structures that are predicted to have high activity. This approach has the potential to significantly accelerate the discovery of new lead compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(2-chlorobenzylidene)isonicotinohydrazide, and how can its purity be validated?

- Methodological Answer: The compound is typically synthesized via condensation of isonicotinohydrazide with 2-chlorobenzaldehyde in ethanol under reflux. Purity is validated using FTIR (to confirm hydrazone C=N stretching at ~1600 cm⁻¹ ), NMR (to verify imine proton signals at δ 8.5–9.0 ppm ), and elemental analysis (C, H, N content). X-ray crystallography can resolve structural ambiguities by confirming bond lengths and angles .

Q. How can spectroscopic techniques differentiate this compound from analogous derivatives?

- Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions in the aromatic and hydrazone moieties (absorption peaks at 250–300 nm). FTIR distinguishes substituents via C-Cl stretching (~700 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 288 for C₁₃H₁₀ClN₃O) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer: Antimycobacterial activity is assessed using the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, with MIC values compared to isoniazid . Antibacterial activity is tested via agar dilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains . Cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., Vero cells) .

Advanced Research Questions

Q. How do computational methods (DFT, MD) explain the corrosion inhibition mechanism of this compound derivatives on N80 steel?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., N and O atoms) that adsorb onto Fe surfaces. Fukui functions predict nucleophilic/electrophilic attack points . Molecular Dynamics (MD) simulations model inhibitor adsorption on Fe(110) surfaces in acidic media, with binding energies (>−50 kcal/mol) confirming chemisorption . Experimental validation includes EIS (charge transfer resistance >200 Ω·cm²) and PDP (inhibition efficiency >85% at 500 ppm) .

Q. What thermodynamic parameters govern the stability of lanthanide complexes with N'-(2-chlorobenzylrazide)isonicotinohydrazide?

- Methodological Answer: Potentiometric titrations (at 298–318 K) determine stability constants (logβ = 8.5–10.2 for 1:1 Ln³⁺:ligand complexes) using the Irving–Rossotti method . Thermodynamic parameters (ΔG° = −30 to −40 kJ/mol, ΔH° = −20 to −30 kJ/mol) indicate spontaneous, exothermic binding. Photoluminescence studies (e.g., Tb³⁺ complexes) reveal ligand-to-metal energy transfer via sensitized emission at 545 nm (⁵D₄→⁷F₅) .

Q. How do structural modifications (e.g., electron-withdrawing groups) enhance the antitubercular activity of isonicotinohydrazide derivatives?

- Methodological Answer: Substituents like Cl or NO₂ increase lipophilicity (logP >2.5), improving membrane permeability. Docking studies (AutoDock Vina) show −9.2 kcal/mol binding to M. tuberculosis InhA enzyme (PDB: 2X23), with H-bonding to Tyr158 and hydrophobic interactions with Phe149 . ADMET predictions (SwissADME) confirm low hepatotoxicity and high gastrointestinal absorption .

Data-Driven Analysis

Q. What contradictions exist in reported inhibition efficiencies of isonicotinohydrazide derivatives, and how can they be resolved?

- Methodological Answer: Discrepancies in corrosion inhibition (e.g., 70% vs. 90% efficiency) arise from solvent polarity (aqueous vs. ethanolic HCl) and temperature (303 K vs. 363 K). Weight loss measurements must standardize exposure time (24 h) and inhibitor concentration (100–500 ppm). Multivariate ANOVA identifies temperature as the dominant factor (p <0.05) .

Q. How do crystallographic data validate DFT-optimized geometries of this compound?

- Methodological Answer: X-ray diffraction confirms planar hydrazone moieties (C=N bond length: 1.28 Å vs. DFT-predicted 1.30 Å ). DFT (B3LYP/6-311G**) vibrational frequencies match experimental FTIR within ±10 cm⁻¹. HOMO-LUMO gaps (4.2 eV) correlate with UV-Vis transitions (λ_max = 290 nm) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.